4,7-Dimethyl-1,10-phenanthroline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.4 mg/l (at 25 °c)1.07e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

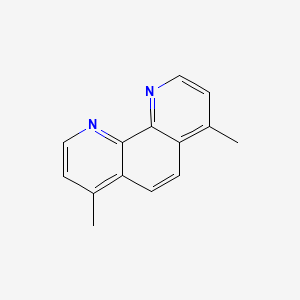

Structure

3D Structure

属性

IUPAC Name |

4,7-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVLDFFWTQYGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062932 | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3248-05-3, 308134-34-1 | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3248-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,7-Dimethyl-1,10-phenanthroline: A Technical Guide for Researchers

CAS Number: 3248-05-3

This technical guide provides an in-depth overview of 4,7-Dimethyl-1,10-phenanthroline, a versatile heterocyclic organic compound widely utilized in chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, experimental protocols for its application, and insights into its biological significance.

Core Properties and Specifications

This compound, a derivative of 1,10-phenanthroline, is a crystalline solid at room temperature. Its chemical structure features a planar tricyclic system with two nitrogen atoms strategically positioned for the chelation of metal ions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 3248-05-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂N₂ | [1][2][3] |

| Molecular Weight | 208.26 g/mol | [1][3] |

| Appearance | White to off-white or pale brown crystalline powder | [3] |

| Melting Point | 193-195 °C | [1][3] |

| Solubility | Soluble in benzene (B151609) and alcohol; slightly soluble in water. | [1][3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table outlines its key spectral features.

| Spectral Data | Key Features |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| Infrared (IR) | Shows characteristic absorption bands for the aromatic rings and C-H bonds. |

| UV-Vis | Exhibits absorption maxima in the ultraviolet region, which can be influenced by solvent and metal complexation. |

Experimental Protocols

This section details methodologies for the synthesis, purification, and a key application of this compound in quantitative analysis.

Synthesis of this compound

A more modern approach for synthesizing substituted phenanthrolines involves a one-step reaction of o-diaminobenzene with a suitable ketone or diketone in the presence of a mixed dehydrating agent, such as a mixture of hydrochloric acid and an organic acid. This method is reported to be milder and produce high-purity products.

Purification

Purification of the synthesized this compound is typically achieved through recrystallization. A suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, can be employed to obtain high-purity crystals. The purity of the compound can be assessed by its melting point and spectroscopic techniques.

Spectrophotometric Determination of Iron

This compound is an excellent chelating agent for the spectrophotometric determination of iron(II) ions. The formation of a stable, colored complex allows for sensitive and accurate quantification. The following is a general protocol:

-

Preparation of Standard Solutions: A series of standard iron(II) solutions of known concentrations are prepared.

-

Reduction of Iron(III): If the sample contains iron(III), a reducing agent such as hydroxylamine (B1172632) hydrochloride is added to convert it to iron(II).

-

Complex Formation: A solution of this compound is added to the iron(II) solutions. The pH is adjusted to an optimal range (typically between 3 and 9) using a buffer solution to ensure complete complex formation.

-

Spectrophotometric Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Calibration Curve: A calibration curve is constructed by plotting the absorbance values of the standard solutions against their corresponding concentrations.

-

Determination of Unknown Concentration: The absorbance of the unknown sample is measured, and its iron concentration is determined from the calibration curve.

Applications in Research and Drug Development

This compound and its metal complexes have garnered significant interest in various research fields, particularly in the development of novel therapeutic agents.

Anticancer Properties of a Vanadium Complex (METVAN)

A notable application of this compound is as a ligand in the organometallic compound Bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV), known as METVAN. This complex has demonstrated promising antileukemic activity.[5][6]

The mechanism of action of METVAN involves the induction of apoptosis (programmed cell death) in cancer cells.[5][6] Key events in this process include:

-

Inhibition of Matrix Metalloproteinases (MMPs): METVAN has been shown to inhibit the activity of MMPs, enzymes that play a crucial role in cancer cell invasion and metastasis.[5][6]

-

Induction of Apoptosis: The complex triggers the apoptotic cascade in leukemic cells, leading to their elimination.[5][6]

Visualizations

To further elucidate the experimental workflows and biological pathways discussed, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for the synthesis and application of this compound.

Caption: Proposed signaling pathway for the antileukemic activity of METVAN.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Apoptosis inducing novel anti-leukemic agent, bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV) [VO(SO4)(Me2-Phen)2] depolarizes mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis(this compound) sulfatooxovanadium(I.V.) as a novel antileukemic agent with matrix metalloproteinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

physical and chemical properties of 4,7-Dimethyl-1,10-phenanthroline

An In-Depth Technical Guide to 4,7-Dimethyl-1,10-phenanthroline: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound and a substituted derivative of 1,10-phenanthroline (B135089). As a bidentate chelating agent, it forms stable complexes with a variety of transition metals.[1][2] This property makes it an invaluable ligand in coordination chemistry, catalysis, and the development of luminescent materials.[1] For drug development professionals, its role as a key component in potential therapeutic agents, particularly in anticancer research, is of significant interest.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and a visualization of its functional applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in experimental setups, and for the characterization of its derivatives.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 3248-05-3 | [3] |

| Molecular Formula | C₁₄H₁₂N₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | White to gray or light brown powder/crystals | [4] |

| Melting Point | 193-195 °C | [1][4] |

| Boiling Point | 338.63 °C (rough estimate) | [4] |

| Solubility | Soluble in benzene (B151609) and alcohol; Slightly soluble in water (22.4 mg/L at 25 °C) | [1][3][4] |

| pKa (Predicted) | 6.01 ± 0.10 | [4] |

| UV-Vis λmax | ~232 nm, with shifts upon metal complexation | [5][6] |

Spectroscopic Data

-

¹H NMR: Spectral data shows characteristic peaks for the aromatic protons and the methyl groups. Key shifts are observed around 9.00 ppm, 7.91 ppm, 7.39 ppm, and 2.71 ppm.

-

¹³C NMR: The carbon spectrum provides confirmation of the 14 carbon atoms in their respective chemical environments within the heterocyclic structure.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands corresponding to C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the phenanthroline core.[7]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its practical use in research.

Protocol 1: Synthesis via Skraup Reaction

The Skraup reaction is a classical method for synthesizing quinolines and their fused heterocyclic analogs like phenanthrolines. This protocol is a generalized procedure adapted for this compound.[8][9][10]

Objective: To synthesize this compound from 4-methyl-1,2-phenylenediamine.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ferrous sulfate (B86663) (catalyst)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Organic solvent for extraction (e.g., Toluene)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a mixture of concentrated sulfuric acid and water.

-

Addition of Reactants: To the cooled acid solution, add 4-methyl-1,2-phenylenediamine and a catalytic amount of ferrous sulfate.

-

Glycerol Addition: Slowly add glycerol to the mixture with constant stirring.

-

Heating and Reflux: Add the oxidizing agent. Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain a reflux temperature of approximately 130-150 °C for several hours.

-

Neutralization: After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated NaOH solution to precipitate the crude product.

-

Purification: The crude product can be purified by steam distillation or solvent extraction followed by recrystallization from a suitable solvent like ethanol (B145695) or a toluene/petroleum ether mixture.

Caption: Generalized workflow for the synthesis of this compound.

Protocol 2: Spectrophotometric Determination of Iron(II)

This compound forms a stable, colored complex with ferrous ions (Fe²⁺), allowing for its quantitative determination using UV-Vis spectrophotometry. This protocol is adapted from standard methods using 1,10-phenanthroline.[11][12][13][14]

Objective: To determine the concentration of an unknown Fe²⁺ sample.

Materials:

-

Standard Fe²⁺ solution (e.g., from ferrous ammonium (B1175870) sulfate)

-

This compound solution (0.1% w/v in ethanol)

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v, to reduce any Fe³⁺ to Fe²⁺)

-

Sodium acetate (B1210297) buffer solution (to maintain pH ~4-6)

-

Unknown iron sample

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Standards: Create a series of standard solutions with known Fe²⁺ concentrations by diluting the stock solution in volumetric flasks.

-

Prepare Blank and Sample: Prepare a blank solution (containing all reagents except iron) and a flask with the unknown iron sample.

-

Complex Formation: To each flask (standards, unknown, and blank), add hydroxylamine hydrochloride solution, the this compound solution, and the sodium acetate buffer. Dilute to the mark with deionized water and allow time for the color to fully develop.

-

Wavelength Scan: Use one of the standards to scan the absorbance from 400-600 nm to determine the wavelength of maximum absorbance (λmax) for the Fe²⁺-complex.

-

Measure Absorbance: Set the spectrophotometer to the determined λmax. Zero the instrument using the blank solution. Measure and record the absorbance of each standard and the unknown sample.

-

Data Analysis: Plot a calibration curve of Absorbance vs. Concentration for the standard solutions. Use the linear regression equation from the curve and the absorbance of the unknown sample to calculate its Fe²⁺ concentration.

Caption: Experimental workflow for the quantification of Iron(II).

Applications in Drug Development

The ability of 1,10-phenanthroline and its derivatives to chelate metal ions is central to their biological activity. They are known inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs).[2][15]

Mechanism of MMP Inhibition

MMPs are zinc-dependent endopeptidases that degrade extracellular matrix components. Their overactivity is linked to cancer invasion and metastasis.[2] Phenanthroline-based compounds act as inhibitors by chelating the essential Zn²⁺ ion in the enzyme's active site, rendering it inactive. This prevents the breakdown of the extracellular matrix, thereby reducing the invasive potential of cancer cells.

Caption: Logical diagram of Matrix Metalloproteinase (MMP) inhibition.

This inhibitory action makes this compound and its metal complexes, such as the vanadium complex METVAN, promising candidates for the development of novel antimetastatic agents. Research has shown that such compounds can induce apoptosis in cancer cells and inhibit their adhesion and invasion capabilities.

Conclusion

This compound is a versatile compound with well-defined physical and chemical properties. Its utility spans from fundamental synthesis and analytical chemistry to advanced applications in catalysis and drug discovery. The protocols and mechanisms outlined in this guide provide a solid foundation for researchers and scientists to explore and harness the potential of this important molecule in their respective fields.

References

- 1. This compound | 3248-05-3 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound(3248-05-3) IR2 spectrum [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4,7-Dimethyl-1,10-phenanthroline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key applications of 4,7-Dimethyl-1,10-phenanthroline. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound and a derivative of 1,10-phenanthroline. The presence of two methyl groups on the phenanthroline core influences its electronic properties and steric hindrance, which in turn affects its coordination chemistry and applications.

Molecular Structure:

The structure consists of a planar tricyclic system with two nitrogen atoms positioned at the 1 and 10 positions, and methyl groups attached to the 4 and 7 positions.

Chemical and Physical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 3248-05-3 | [1] |

| Appearance | White, gray, or brown crystalline powder | |

| Melting Point | 193-195 °C | |

| Solubility | Soluble in benzene (B151609) and alcohol; slightly soluble in water | [2] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, the synthesis of substituted phenanthrolines generally follows established methods such as the Skraup or Doebner-von Miller reactions.[3] These reactions typically involve the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds or glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent.

For the synthesis of 4,7-disubstituted-1,10-phenanthrolines, a common starting material is a substituted o-phenylenediamine. For instance, the synthesis of 4,7-diphenyl-1,10-phenanthroline (B7770734) has been achieved through a Skraup reaction of 4-phenyl-8-aminoquinoline with 3-chloropropiophenone (B135402) in the presence of iodine/potassium iodide as an oxidant.[4] A similar strategy, likely starting from 4-methyl-o-phenylenediamine, would be a plausible route to this compound.

Applications and Experimental Protocols

This compound is a versatile compound with numerous applications in analytical chemistry, coordination chemistry, and biomedical research.

Analytical Chemistry: Spectrophotometric Determination of Metal Ions

As a strong chelating agent, this compound forms stable and often colored complexes with various metal ions. This property is widely utilized in the spectrophotometric determination of metals, such as iron(II). The following is a detailed protocol adapted from the use of the parent compound, 1,10-phenanthroline, for this purpose.

Experimental Protocol: Spectrophotometric Determination of Iron(II)

Objective: To determine the concentration of iron(II) in a sample using this compound as a chromogenic reagent.

Materials:

-

This compound solution (0.1% w/v in ethanol (B145695) or water)

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)

-

Sodium acetate (B1210297) buffer solution (pH 4.5)

-

Standard iron(II) solution (e.g., 10 mg/L Fe²⁺)

-

Unknown iron sample

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Curve:

-

Pipette a series of known volumes of the standard iron(II) solution into separate 50 mL volumetric flasks to create a range of concentrations (e.g., 0.5, 1, 2, 4, 6, 8 mg/L).

-

To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.

-

Add 5 mL of the this compound solution to each flask.

-

Add 10 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water. Mix thoroughly.

-

Allow the solutions to stand for 15 minutes for full color development.

-

-

Preparation of Sample:

-

Pipette a known volume of the unknown iron sample into a 50 mL volumetric flask.

-

Follow the same steps as for the standards (addition of hydroxylamine hydrochloride, this compound, and sodium acetate buffer, followed by dilution to volume).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-4,7-Dimethyl-1,10-phenanthroline complex (this should be determined by scanning one of the standard solutions, but will be around 510 nm).

-

Use a blank solution (containing all reagents except iron) to zero the spectrophotometer.

-

Measure the absorbance of each standard solution and the unknown sample.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the iron standards.

-

Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

-

Drug Development: Antileukemic Activity of a Vanadium Complex

A vanadium(IV) complex incorporating this compound as a ligand, namely bis(this compound) sulfatooxovanadium(IV) (METVAN), has demonstrated significant antileukemic properties.[5][6] METVAN induces apoptosis in various leukemia cell lines and primary leukemic cells.[5] The mechanism of action involves the generation of reactive oxygen species (ROS), depletion of cellular glutathione, and depolarization of the mitochondrial membrane.[7]

Furthermore, METVAN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[5] MMPs are enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[8] By inhibiting these enzymes, METVAN can potentially reduce the metastatic potential of cancer cells.

Mandatory Visualizations

Signaling Pathway of METVAN-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by the METVAN complex in leukemic cells.

Caption: Proposed signaling pathway of METVAN-induced apoptosis in cancer cells.

Experimental Workflow for Spectrophotometric Metal Ion Analysis

The diagram below outlines the general experimental workflow for the determination of a metal ion concentration using this compound in a spectrophotometric assay.

Caption: Experimental workflow for spectrophotometric metal ion analysis.

References

- 1. This compound | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4,7-Dimethyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,7-Dimethyl-1,10-phenanthroline in water and various organic solvents. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize this compound in their work.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Understanding the solubility of this compound is crucial for a wide range of applications, including reaction kinetics, formulation development, and analytical method development.

Solubility Profile of this compound

This compound, a derivative of phenanthroline, is a heterocyclic organic compound. Its solubility is influenced by the presence of the aromatic phenanthroline core and the two methyl groups. The nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding, which plays a significant role in its solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 22.4 mg/L[1] | 25 | Slightly soluble.[2][3] |

| Water | 1.07 x 10⁻⁴ M[4] | Not Specified | Slightly soluble.[2][3] |

| Benzene | Soluble[2][3][4] | Not Specified | No quantitative data available. |

| Alcohol | Soluble[2][3][4] | Not Specified | Refers generally to alcohols; specific quantitative data for methanol, ethanol, etc., is not readily available. |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the public literature, standardized methods are routinely employed for such assessments. The OECD Guideline 105 and the Shake-Flask method are two widely accepted protocols.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.

1. Column Elution Method (for solubilities below 10⁻² g/L):

-

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which corresponds to the water solubility.

-

Apparatus:

-

A temperature-controlled column with a packed bed of inert support material (e.g., glass wool, glass beads).

-

A pump for delivering water at a constant flow rate.

-

A system for collecting the eluate.

-

An analytical instrument for quantifying the concentration of the solute (e.g., UV-Vis spectrophotometer, HPLC).

-

-

Procedure:

-

The support material is coated with an excess of this compound.

-

The coated support is packed into the column.

-

Water is pumped through the column at a low flow rate to ensure saturation.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined.

-

A graph of concentration versus time (or volume) is plotted. The plateau of this curve indicates the water solubility.

-

2. Flask Method (for solubilities above 10⁻² g/L):

-

Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the supernatant is then determined, which represents its solubility.

-

Apparatus:

-

A constant temperature bath or shaker.

-

Flasks with stoppers.

-

A filtration or centrifugation system to separate the undissolved solid.

-

An analytical instrument for quantification.

-

-

Procedure:

-

An excess of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath. The agitation time required to reach equilibrium should be determined in preliminary tests (e.g., 24 to 48 hours).

-

After equilibration, the mixture is allowed to stand to let the undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered or centrifuged to remove any solid particles.

-

The concentration of the dissolved this compound in the clear solution is measured.

-

Shake-Flask Method for Organic Solvents

A similar flask method, often referred to as the "shake-flask" method, is the most common technique for determining the solubility of a compound in organic solvents.

-

Principle: This method is analogous to the OECD Flask Method but uses an organic solvent instead of water.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the chosen organic solvent (e.g., ethanol, benzene) in a sealed container.

-

The container is agitated at a constant temperature for a sufficient period to achieve equilibrium.

-

The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

The concentration of this compound in the filtrate or supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound using the shake-flask method.

Caption: Generalized workflow for solubility determination via the shake-flask method.

Conclusion

This technical guide has summarized the currently available solubility data for this compound and outlined standard experimental protocols for its determination. While quantitative data in organic solvents is not widely published, the provided methodologies offer a robust framework for researchers to determine these values in their own laboratory settings. The inherent properties of its chemical structure suggest good solubility in various organic solvents, a characteristic that is vital for its application in synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis of 4,7-Dimethyl-1,10-phenanthroline and Its Derivatives

This technical guide provides a comprehensive overview of the synthetic pathways for 4,7-Dimethyl-1,10-phenanthroline and its derivatives, tailored for researchers, scientists, and professionals in drug development. The document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Furthermore, logical workflows and relevant biological signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and application of these compounds.

Core Synthesis of the 1,10-Phenanthroline (B135089) Scaffold

The synthesis of the 4,7-disubstituted-1,10-phenanthroline core can be approached through several classical methods, including the Skraup, and Doebner-von Miller reactions. However, a more versatile and widely employed contemporary method involves a multi-step synthesis commencing from ortho-phenylenediamines, which allows for greater control over substitution patterns. This latter approach typically proceeds via a 4,7-dichloro-1,10-phenanthroline (B1630597) intermediate, which serves as a versatile precursor for a wide array of derivatives.[1][2]

A common modern approach avoids the harsh conditions of the one-pot Skraup-Doebner-Miller cyclocondensation, which can fail due to intermolecular condensation.[1] Instead, a three-step condensation involving 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), orthoesters, and ortho-phenylenediamines is utilized to construct the phenanthroline framework.[1][2] The resulting dicarbonyl intermediate is then chlorinated to yield the 4,7-dichloro-1,10-phenanthroline precursor.[1][2]

Synthesis of 4,7-Dichloro-1,10-phenanthroline Derivatives: A Key Intermediate

The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives is a crucial step, providing a versatile platform for further functionalization. This process involves the condensation of Meldrum's acid, orthoesters, and ortho-phenylenediamines, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride.[1][2] This method is adaptable for producing these intermediates on a multi-gram scale with high yields.[2]

Experimental Protocol: Synthesis of 4,7-dichloro-1,10-phenanthroline derivatives[1][2]

-

Condensation: An appropriate ortho-phenylenediamine is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and an orthoester in a suitable solvent.

-

Cyclization and Decarboxylation: The resulting intermediate is heated to induce cyclization and decarboxylation, forming the 1,10-phenanthroline-4,7-dione.

-

Chlorination: The dione (B5365651) intermediate is treated with refluxing phosphoryl chloride to yield the 4,7-dichloro-1,10-phenanthroline derivative. High yields of 68-93% are typically achieved for this step.[1]

Derivatization of the 4,7-Disubstituted-1,10-phenanthroline Core

The 4,7-dichloro-1,10-phenanthroline core is readily functionalized through nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4 and 7 positions.

Amination Reactions

The chlorine atoms at the 4 and 7 positions can be displaced by various amines. For instance, microwave-assisted nucleophilic aromatic substitution with an excess of an amine, such as pyrrolidine, in a sealed vial at elevated temperatures (e.g., 130 °C) provides the corresponding 4,7-diamino derivatives in good yields.[1]

Sonogashira Coupling for C-C Bond Formation

Palladium-catalyzed Sonogashira coupling of 4,7-dichloro-1,10-phenanthroline with terminal alkynes is an effective method for extending the π-conjugation of the phenanthroline system.[3]

A mixture of 4,7-dichloro-1,10-phenanthroline, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or piperidine) in a suitable solvent (e.g., THF or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the product is isolated and purified by column chromatography.

| Entry | Phenanthroline Derivative | R Group | Yield (%) |

| 1a | 1,10-phenanthroline | TIPS acetylene | 25 |

| 1b | 2,9-dimethyl-1,10-phenanthroline | TIPS acetylene | 30 |

| 2a | 1,10-phenanthroline | acetylene | 90 |

| 2b | 2,9-dimethyl-1,10-phenanthroline | acetylene | 91 |

| 3a | 1,10-phenanthroline | phenylacetylene | 78 |

| 3b | 2,9-dimethyl-1,10-phenanthroline | phenylacetylene | 75 |

| Table 1: Yields for the synthesis of 4,7-disubstituted phenanthrolines via Sonogashira coupling.[3] |

Lithiation and Alkylation

Direct derivatization of this compound can be achieved via lithiation followed by alkylation. This method allows for the introduction of various alkyl groups at the methyl positions.[4]

Synthesis Workflow Diagram

Caption: General synthesis workflow for 4,7-disubstituted-1,10-phenanthrolines.

Biological Activity and Signaling Pathways of Derivatives

Metal complexes of this compound have garnered significant interest due to their potential as anticancer agents.[5][6][7] In particular, a vanadium complex, bis(this compound) sulfatooxovanadium(IV) (METVAN), has demonstrated potent in vitro and in vivo antitumor activity against various cancer cell lines, including leukemia, multiple myeloma, breast cancer, and glioblastoma.[5][6][7]

The mechanism of action for these metal complexes often involves the induction of apoptosis and the inhibition of matrix metalloproteinases (MMPs).[7] METVAN has been shown to induce apoptosis in cancer cells at low micromolar concentrations.[5][7] Furthermore, it can inhibit the activity of MMP-2 and MMP-9, which are crucial for tumor cell invasion and metastasis.[7] Copper complexes with 1,10-phenanthroline ligands have also been reported to act as potent and selective proteasome inhibitors, leading to apoptosis in tumor cells.[8]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| METVAN | U87 (Glioblastoma) | 2.1 ± 0.6 | [5] |

| METVAN | U118 (Glioblastoma) | 0.82 ± 0.1 | [5] |

| METVAN | MDA-MB-231 (Breast Cancer) | 0.5 ± 0.1 | [5] |

| METVAN | NALM-6 (Leukemia) | 0.19 ± 0.03 | [7] |

| METVAN | MOLT-3 (Leukemia) | 0.19 ± 0.01 | [7] |

| METVAN | HL-60 (Leukemia) | 1.1 ± 0.2 | [7] |

| Table 2: In vitro cytotoxicity of METVAN against various human cancer cell lines. |

Signaling Pathway Diagram

Caption: Proposed mechanism of action for anticancer metal-phenanthroline complexes.

This guide provides a foundational understanding of the synthesis and biological relevance of this compound and its derivatives. The detailed protocols and compiled data offer a practical resource for researchers in the field, while the visual diagrams provide a clear conceptual framework for both the chemical synthesis and the biological mechanisms of action.

References

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In vivo antitumor activity of bis(this compound) sulfatooxovanadium(IV) (METVAN [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bis(this compound) sulfatooxovanadium(I.V.) as a novel antileukemic agent with matrix metalloproteinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

understanding the coordination chemistry of 4,7-Dimethyl-1,10-phenanthroline

An In-depth Technical Guide to the Coordination Chemistry of 4,7-Dimethyl-1,10-phenanthroline

Introduction

This compound (dmphen) is a heterocyclic organic compound and a prominent bidentate chelating ligand in coordination chemistry. As a derivative of 1,10-phenanthroline (B135089), it features two methyl groups at the 4 and 7 positions of the aromatic ring system. These electron-donating methyl groups enhance the basicity of the nitrogen atoms compared to the parent phenanthroline, leading to the formation of highly stable complexes with a wide array of metal ions.[1] Its rigid, planar structure and strong π-accepting capabilities make it an invaluable component in the design of functional metal complexes. This guide provides a comprehensive overview of its synthesis, coordination behavior, physicochemical properties, and diverse applications, targeted at professionals in research and drug development.

The versatility of dmphen is demonstrated by its use in various fields, including catalysis, the development of luminescent materials for sensors and OLEDs, and biochemical research involving DNA/RNA interactions for therapeutic purposes.[2][3]

Synthesis and General Properties

This compound is typically synthesized via a Skraup reaction, a classic method for quinoline (B57606) synthesis, adapted for the phenanthroline framework. While specific multi-step syntheses can be complex, commercial availability makes it readily accessible for most research applications.[3][4]

Physical and Chemical Properties:

-

Solubility: Soluble in benzene (B151609) and alcohol; slightly soluble in water.[4][7]

Coordination Chemistry and Structural Features

This compound functions as a strong σ-donating and π-accepting bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring with the metal center. It forms complexes with most transition metals, including iron, copper, nickel, platinum, ruthenium, and rhenium.[1][8][9][10] The steric hindrance from the methyl groups is minimal as they are positioned away from the coordination site, unlike substituents at the 2 and 9 positions.

The coordination geometry is dictated by the metal ion and the stoichiometry of the complex. For instance, with octahedral metal ions like Fe(II), it readily forms tris-chelate complexes such as [Fe(dmphen)₃]²⁺. With square-planar ions like Pt(II), it forms complexes like [Pt(dmphen)(L)₂]²⁺, and with tetrahedral ions like Cu(I), it can form bis-chelate complexes such as [Cu(dmphen)₂]⁺.[8][10]

Structural Data

The structural parameters of dmphen complexes have been extensively studied using single-crystal X-ray diffraction. The data reveals characteristic metal-nitrogen bond lengths and bite angles.

| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Reference |

| [Pt(C₁₄H₁₂N₂)(C₂H₄D₄N₂)]Cl₂ | Pt(II) | Square-planar | Not specified | Not specified | [8] |

| [HgCl₂(C₂₆H₂₀N₂)] (Ligand: 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) | Hg(II) | Distorted tetrahedral | Not specified | Not specified | [11] |

Note: Specific bond lengths and angles for a simple dmphen complex were not available in the provided search results. The table reflects the types of structural studies performed. The Pt(II) complex shows a slight tilt of 4.34° between the phenanthroline plane and the coordination plane.[8]

Physicochemical and Spectroscopic Properties

Stability of Metal Complexes

The electron-donating methyl groups on the dmphen ligand increase its basicity, leading to the formation of metal complexes with higher stability constants compared to those of unsubstituted 1,10-phenanthroline.[1] These constants are crucial for applications in analytical chemistry and for understanding competitive binding in biological systems.

| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ (Overall) | Conditions | Reference |

| Fe(II) | 7.1 | 6.6 | 8.1 | 21.8 | 25 °C, I = 0.1 M | [1] |

| Co(II) | 7.3 | 7.0 | 6.7 | 21.0 | 25 °C, I = 0.1 M | [1] |

| Ni(II) | 8.0 | 7.6 | 7.0 | 22.6 | 25 °C, I = 0.1 M | [1] |

| Cu(II) | 8.8 | 7.3 | 5.8 | 21.9 | 25 °C, I = 0.1 M | [1] |

| Zn(II) | 6.9 | 6.4 | 5.6 | 18.9 | 25 °C, I = 0.1 M | [1] |

K₁, K₂, K₃ are the stepwise formation constants. β₃ is the overall stability constant (K₁ * K₂ * K₃).

NMR Spectroscopy

¹H NMR spectroscopy is a fundamental tool for characterizing dmphen and its complexes. The free ligand exhibits a distinct set of signals in the aromatic region, along with a singlet for the methyl protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2, H-9 | 9.004 | - |

| H-3, H-8 | 7.905 | - |

| H-5, H-6 | 7.385 | J(A,C) = 4.5 Hz |

| -CH₃ (4, 7) | 2.710 | - |

Data from a spectrum of the free ligand.[12]

Upon coordination to a metal center, the proton signals of the phenanthroline ring typically shift downfield due to the deshielding effect of the metal ion and changes in the electronic structure. The magnitude of this shift provides insights into the nature and strength of the metal-ligand bond.

Electronic Absorption and Photophysical Properties

Complexes of dmphen often display intense electronic absorption bands in the UV-Visible region. These can be broadly categorized as:

-

Intraligand (IL) π-π* transitions: Occurring in the UV region (typically < 300 nm), these are characteristic of the aromatic phenanthroline ring system.

-

Metal-to-Ligand Charge Transfer (MLCT) transitions: These are often observed in the visible region for complexes with d-block metals (e.g., Ru(II), Re(I), Cu(I)). The energy of these transitions is sensitive to the metal, its oxidation state, and the solvent environment. These MLCT states are often responsible for the rich photophysical and photochemical properties of the complexes.[9][13]

For example, Rhenium(I) complexes like [Re(dmphen)(CO)₃py]⁺ exhibit luminescence, making them suitable for applications in sensors and light-emitting devices.[9] Similarly, Cu(I) complexes with substituted phenanthrolines are known for their luminescent properties.[14]

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Notes | Reference |

| fac-[Re(et-isonic)(Am₂phen)(CO)₃]⁺ (Ligand: 4,7-diamine-1,10-phenanthroline) | 300-400 | - | Low | The absorption band is a combination of IL and MLCT transitions. The substitution of Cl with ethyl isonicotinate (B8489971) (et-isonic) causes a bathochromic shift in emission and a low quantum yield compared to typical Re(I) polypyridyl complexes. | [13] |

Electrochemical Properties

Cyclic voltammetry (CV) is widely used to study the redox behavior of dmphen metal complexes. These studies provide information on the oxidation and reduction potentials, which are critical for applications in catalysis, electrochemistry, and for understanding electron transfer processes in biological systems.[15][16] The redox potentials are influenced by the coordinated metal ion, other ligands in the coordination sphere, and the solvent. For instance, the CV of ferrocenyl-phenanthroline copper complexes reveals reversible oxidation peaks associated with the Fe²⁺/Fe³⁺ couple.[17] The interaction of these complexes with DNA can also be monitored by shifts in peak potentials.[16][18]

Experimental Protocols

Synthesis of a Representative Complex: [Pt(dmphen)(en)]Cl₂

This protocol is adapted from the synthesis of (this compound)(ethylenediamine)platinum(II) dichloride.[8]

-

Step 1: Synthesis of the intermediate [Pt(dmphen)Cl₂]

-

Dissolve this compound (0.283 g, 1.36 mmol) and an equimolar amount of K₂PtCl₄ (0.56 g, 1.36 mmol) in a mixture of water (4 ml) and dimethyl sulfoxide (B87167) (12 ml).

-

Stir the mixture. A yellow precipitate of [Pt(dmphen)Cl₂] will form.

-

Isolate the precipitate by filtration.

-

-

Step 2: Ligand Exchange Reaction

-

Reflux the resulting yellow precipitate with an excess of ethylenediamine (B42938) (0.40 g, 6.66 mmol).

-

The reaction mixture should turn into a clear yellow solution.

-

-

Step 3: Purification and Salt Conversion

-

Purify the product by precipitation with NaClO₄ (5 ml).

-

Wash the precipitate sequentially with HCl (1 M), water, acetone, ethanol, and ether.

-

Convert the perchlorate (B79767) salt back to the chloride salt using an Amberlite ion-exchange resin.

-

Crystals can be obtained by slow evaporation from a suitable solvent (e.g., D₂O for NMR studies).[8]

-

Methodology for Cyclic Voltammetry

Cyclic voltammetry experiments are typically performed using a three-electrode setup.[16][19]

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Solvent: Acetonitrile (MeCN) or other suitable non-aqueous solvent.

-

Supporting Electrolyte: A non-reactive salt, such as 0.1 M tetrabutylammonium (B224687) perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) ((Bu₄N)PF₆), to ensure conductivity.[19]

-

Procedure: The complex of interest is dissolved in the solvent containing the supporting electrolyte. The potential is swept between set limits, and the resulting current is measured. The resulting voltammogram provides information on the redox potentials of the complex.

Applications

The unique properties of dmphen and its metal complexes have led to their use in several advanced applications.

Catalysis

Derivatives of dmphen, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be highly efficient ligands in copper-catalyzed cross-coupling reactions. For example, they facilitate the N-arylation of imidazoles with aryl iodides and bromides under mild conditions, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[20][21]

Biological and Medicinal Chemistry

Platinum(II) complexes containing dmphen have been investigated for their potential as anticancer drugs.[8] These planar complexes can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription processes, leading to cytotoxicity in cancer cells. The specific activity can be modulated by changing the ancillary ligands attached to the platinum center.[8] Vanadium complexes with dmphen have also shown potential antineoplastic activity against cancer cell lines.[22]

Materials Science and Sensors

The strong luminescence of certain dmphen complexes, particularly those of Re(I), Ru(II), and Cu(I), makes them excellent candidates for use in luminescent materials, such as in Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[2][3] Their photophysical properties are often sensitive to their local environment, allowing them to function as probes for detecting specific metal ions or small molecules.[7]

Visualizations

Caption: Coordination of dmphen to a central metal ion.

Caption: General workflow for synthesis and characterization.

Caption: DNA intercalation by a planar dmphen metal complex.

Conclusion

This compound is a superior ligand in coordination chemistry, prized for its enhanced stability and versatile electronic properties. Its ability to form robust complexes with a wide range of metals has established its importance in fields from homogeneous catalysis to medicinal chemistry and materials science. The continued exploration of dmphen and its derivatives promises to yield novel catalysts, more effective therapeutic agents, and advanced functional materials, making it a subject of enduring interest for researchers and developers.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 3248-05-3 [chemicalbook.com]

- 5. This compound | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound(3248-05-3) 1H NMR [m.chemicalbook.com]

- 13. Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. scilit.com [scilit.com]

- 15. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 21. 4,7-Dimethoxy-1,10-phenanthroline: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Luminescent Properties of 4,7-Dimethyl-1,10-phenanthroline Metal Complexes: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the luminescent properties of metal complexes incorporating the 4,7-Dimethyl-1,10-phenanthroline ligand. This compound is a versatile bidentate chelating agent that forms stable and luminescent complexes with a variety of transition metals.[1][2] These complexes are of significant interest due to their unique photophysical characteristics, which make them suitable for a wide range of applications, including in biological imaging, sensor technology, and the development of advanced materials for optoelectronics.[1][3][4] This document details the core photophysical principles, summarizes the luminescent properties of key metal complexes, outlines detailed experimental protocols for their characterization, and explores their applications in research and drug development.

Introduction to this compound Metal Complexes

1,10-Phenanthroline (B135089) (phen) and its derivatives are a cornerstone of coordination chemistry, prized for their rigid, planar structure and efficient chelating ability with numerous metal ions.[2][5] The introduction of methyl groups at the 4 and 7 positions to create this compound (also known as dmphen) significantly influences the electronic and steric properties of the resulting metal complexes. These modifications can enhance solubility, tune excited-state energies, and improve photophysical performance, such as quantum yield and excited-state lifetime.

Complexes of dmphen with transition metals like Ruthenium(II), Rhenium(I), Iridium(III), Copper(I), and Zinc(II) often exhibit strong luminescence, typically arising from metal-to-ligand charge-transfer (MLCT) excited states.[6][7][8][9][10] The properties of this emission—including its color, intensity, and lifetime—are highly sensitive to the choice of metal center, the coordination environment, and the surrounding medium. This tunability makes dmphen metal complexes highly valuable as molecular probes and functional materials.

Fundamental Photophysical Processes

The luminescence of dmphen metal complexes is governed by a series of photophysical events that occur following the absorption of light. A generalized model for these processes is depicted in the Jablonski diagram below.

Figure 1: Generalized Jablonski diagram illustrating key photophysical processes.

-

Absorption: The process where a molecule absorbs a photon, promoting an electron from the ground state (S₀) to a higher energy singlet state (S₁ or S₂).

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). This is particularly efficient in complexes with heavy metal ions due to strong spin-orbit coupling.[11]

-

Fluorescence: Radiative decay from an excited singlet state to the ground state (S₁ → S₀).

-

Phosphorescence: Radiative decay from an excited triplet state to the ground state (T₁ → S₀). For many transition metal complexes, the observed luminescence is phosphorescence originating from a ³MLCT state.[12]

The key quantitative descriptors for these processes are:

-

Absorption Maximum (λ_abs): The wavelength at which the complex shows maximum light absorption.

-

Emission Maximum (λ_em): The wavelength at which the complex shows maximum luminescence intensity.

-

Photoluminescence Quantum Yield (Φ_p or PLQY): The ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the emission process.[13]

-

Excited-State Lifetime (τ): The average time the complex spends in the excited state before returning to the ground state.

Luminescent Properties of Key Metal Complexes

The choice of the metal center is critical in determining the luminescent characteristics of this compound complexes. The properties of complexes with several common transition metals are summarized below.

Rhenium(I) Complexes

Rhenium(I) tricarbonyl diimine complexes are widely studied for their robust and tunable photophysical properties.[3] Complexes of the general formula fac-[Re(dmphen)(CO)₃(L)]ⁿ⁺ typically display intense and long-lived luminescence from a Re(d) → π(dmphen) ³MLCT excited state.[12] Methyl substitution on the phenanthroline ligand can lead to the formation of composite phosphorescence bands arising from closely lying ³MLCT and ³ππ states.[12]

Copper(I) Complexes

Copper(I) complexes with substituted phenanthroline ligands are of great interest as emitters in applications like organic light-emitting diodes (OLEDs), often exhibiting thermally activated delayed fluorescence (TADF).[9][14] Homoleptic complexes of the type [Cu(dmphen)₂]⁺ can display relatively intense MLCT emission.[8][15] The introduction of bulky substituents at the 2,9 positions of the phenanthroline ligand is a common strategy to prevent geometric distortion in the excited state, thereby reducing non-radiative decay and enhancing quantum yields.[9][14]

Ruthenium(II) Complexes

Ruthenium(II) polypyridyl complexes, particularly those based on 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, are classical photosensitizers.[16] While many Ru(II) complexes with substituted phenanthrolines have been synthesized, some are non-luminescent at room temperature in solution.[17][18] This is often attributed to rapid, thermally activated non-radiative decay from the initially populated ³MLCT state to a lower-lying ligand field (LF) state, which quickly returns to the ground state without emitting light.[17][18] The emission properties of these complexes are highly dependent on the specific ligand set and the rigidity of the environment.

Iridium(III) and Zinc(II) Complexes

Cyclometalated Iridium(III) complexes are known for their high phosphorescence quantum yields and are widely used in OLEDs and as biological probes.[7][11][19] The emission is typically from a ³MLCT state, though ³IL states can also be involved.[7][19] Zinc(II) complexes with phenanthroline derivatives are also luminescent, with emission often arising from intra-ligand (π-π*) transitions, as the d¹⁰ electronic configuration of Zn(II) precludes MLCT transitions.[20][21] These complexes are often used as blue-emitting materials.[21]

Data Summary

The following table summarizes representative photophysical data for metal complexes containing this compound or closely related phenanthroline ligands.

| Complex | Solvent | λ_abs (nm) | λ_em (nm) | Φ_p (%) | τ (ns) | Reference(s) |

| [Cu(dmphen)₂]⁺ (dmp = 2,9-dimethyl) | CH₂Cl₂ | ~458 | ~730 | ~0.1 | >100 | [8],[15] |

| [Re(4,7-Me₂phen)(CO)₃(py)]⁺ | Solid Matrix | - | 535, 570 | - | - | [22] |

| [Zn(1,10-phen)₂I₂] (phen) | DMSO | - | 539 | - | - | [20] |

| [Ir(ppy)₂(phen)]⁺ (ppy=2-phenylpyridine, phen) | CH₂Cl₂ | ~380 | ~595 | High | Long | [7],[19] |

Note: Data for exact this compound complexes can be sparse in compiled sources. The table includes data from closely related and parent phenanthroline complexes to provide context for expected photophysical behavior. "dmp" in the copper complex refers to 2,9-dimethyl-1,10-phenanthroline, a structural isomer.

Experimental Protocols

Accurate characterization of luminescent properties requires standardized experimental procedures.

General Synthesis of a [M(dmphen)Lₓ]ⁿ⁺ Complex

A common synthetic route involves the reaction of a suitable metal precursor with the this compound ligand. For example, the synthesis of a heteroleptic Ruthenium(II) complex can be achieved in a two-step procedure.[23]

Figure 2: General workflow for the synthesis of a heteroleptic Ru(II)-dmphen complex.

-

Synthesis of Precursor: A metal salt (e.g., RuCl₃·xH₂O) is refluxed with two equivalents of the dmphen ligand in a suitable solvent system (e.g., ethanol/water) to form the dichlorinated intermediate, cis-[Ru(dmphen)₂Cl₂].

-

Ligand Exchange: The intermediate is then reacted with an ancillary ligand (L) under reflux to yield the final heteroleptic complex, [Ru(dmphen)₂L]²⁺.

-

Purification: The final product is typically purified by column chromatography and characterized using techniques such as NMR, mass spectrometry, and elemental analysis.[23]

Photophysical Measurements

Sample Preparation:

-

Complexes are dissolved in a spectroscopic-grade solvent to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength for emission measurements.

-

For measurements of phosphorescence and to avoid quenching by molecular oxygen, solutions are typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[14]

UV-Vis Absorption Spectroscopy:

-

A dual-beam spectrophotometer is used.

-

A quartz cuvette containing the pure solvent is used as a reference.

-

The absorption spectrum of the sample solution is recorded over the desired wavelength range (e.g., 250-800 nm).

Steady-State Emission Spectroscopy:

-

A spectrofluorometer equipped with a corrected emission channel is used.

-

The sample is excited at a wavelength corresponding to an absorption band (typically the lowest energy MLCT band).

-

The emission spectrum is recorded, scanning wavelengths longer than the excitation wavelength.

-

Spectra are corrected for the wavelength-dependent sensitivity of the detector and grating.

Photoluminescence Quantum Yield (PLQY) Determination: The PLQY (Φ) is a critical measure of emission efficiency. It can be determined by two primary methods.[13][24]

-

Comparative (Relative) Method: This widely used technique involves comparing the emission of the sample to that of a well-characterized standard with a known quantum yield.[13][24]

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

-

-

Absolute Method: This method uses an integrating sphere to collect all photons emitted by the sample.[13][24] It does not require a reference standard. The sphere captures both the scattered excitation light and the sample's emission, allowing for direct calculation of the PLQY.[24]

Figure 3: Experimental workflows for PLQY determination.

Time-Resolved Emission Spectroscopy:

-

Excited-state lifetimes are commonly measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed light source (e.g., a laser or LED).

-

The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

A histogram of these delay times is constructed, which represents the decay of the luminescence intensity over time.

-

The resulting decay curve is fitted to an exponential function to extract the lifetime (τ).

Applications in Research and Drug Development

The favorable luminescent properties of this compound metal complexes have led to their use in several high-impact areas.

-

Biological Probes and Cellular Imaging: Long-lived and bright emission makes these complexes excellent labels for biological molecules.[19] They can be conjugated to proteins or DNA and used to monitor biological processes via luminescence microscopy.[19] Some iridium(III) complexes have been shown to specifically stain cellular compartments like the plasma membrane.[7]

-

DNA Intercalators and Probes: The planar phenanthroline ligand can intercalate between the base pairs of DNA.[5] This interaction often results in a change in the complex's luminescent properties, allowing it to function as a "light switch" probe that only emits upon binding to DNA.[25] This is particularly useful for detecting specific DNA structures like G-quadruplexes.[25]

-

Sensors for Ions and Small Molecules: The luminescence of these complexes can be quenched or enhanced in the presence of specific analytes. This principle is used to design chemosensors for detecting metal ions or molecular oxygen.

-

Optoelectronic Devices: The high emission efficiencies of some dmphen complexes, especially those of Ir(III) and Cu(I), make them suitable as emitters in OLEDs and light-emitting electrochemical cells (LECs).[11]

-

Photocatalysis: As potent photosensitizers, these complexes can absorb light and initiate electron transfer reactions, driving a range of photocatalytic transformations in synthetic chemistry.[3]

Conclusion

Metal complexes of this compound represent a versatile and powerful class of luminescent materials. The strategic placement of methyl groups on the phenanthroline scaffold allows for the fine-tuning of their photophysical properties. By carefully selecting the metal center and ancillary ligands, researchers can design complexes with tailored absorption and emission profiles, high quantum yields, and long excited-state lifetimes. These characteristics, coupled with established synthetic and characterization protocols, ensure their continued importance in fields ranging from analytical chemistry and materials science to biology and medicine. Future work will likely focus on developing novel complexes with enhanced performance for targeted applications in diagnostics, therapeutics, and next-generation optoelectronic devices.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,10-Phenanthrolines: versatile building blocks for luminescent molecules, materials and metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 6. Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermally activated delayed fluorescence in luminescent cationic copper( i ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08082B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. horiba.com [horiba.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. nathan.instras.com [nathan.instras.com]

- 17. Collection - Ruthenium(II) Complexes of 2-Aryl-1,10-phenanthrolines:â Synthesis, Structure, and Photophysical Properties - Inorganic Chemistry - Figshare [acs.figshare.com]

- 18. Ruthenium(II) Complexes of 2-Aryl-1,10-phenanthrolines: Synthesis, Structure, and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scholarworks.uark.edu [scholarworks.uark.edu]

- 24. azom.com [azom.com]

- 25. researchgate.net [researchgate.net]

The Role of 4,7-Dimethyl-1,10-phenanthroline as a Bidentate Ligand: A Technical Guide for Researchers

Introduction

4,7-Dimethyl-1,10-phenanthroline (dmphen) is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. It functions as a robust bidentate chelating agent, coordinating to metal ions through its two nitrogen atoms.[1][2] This ligand has garnered significant interest across various scientific disciplines due to the unique properties it imparts to the resulting metal complexes. The presence of methyl groups at the 4 and 7 positions enhances the electron-donating ability of the ligand and introduces steric bulk, which can influence the stability, reactivity, and photophysical properties of its coordination compounds.[3] This technical guide provides an in-depth overview of the core functionalities of this compound, focusing on its coordination chemistry, applications in catalysis and drug development, and relevant experimental methodologies.

Core Principles of Coordination